molecular weight and formula of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
molecular weight and formula of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive scientific overview of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid, a key organic intermediate in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, a validated synthesis protocol via Williamson ether synthesis, and expected spectroscopic characterization data. Furthermore, it explores the strategic importance of its structural motifs—the trifluoromethyl group and the benzyloxy moiety—in the design of modern therapeutics. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of complex organic molecules.
Introduction
2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex molecular architectures. Its structure is distinguished by three key functional groups: a carboxylic acid, which provides a reactive handle for derivatization; a trifluoromethyl (CF₃) group; and a benzyloxy ether, which can act as a protecting group or a pharmacophore.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance crucial drug-like properties. It is a strong electron-withdrawing group and is highly lipophilic, which can improve a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[2][3] Consequently, trifluoromethyl-containing compounds are prevalent in a wide range of FDA-approved drugs.[4] This guide offers an in-depth look at the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid are summarized below. These data are critical for its use in quantitative experiments and for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₁F₃O₃ | [5] |
| Molecular Weight | 296.24 g/mol | Calculated |
| Monoisotopic Mass | 296.06604 Da | [5] |
| IUPAC Name | 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid | [5] |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | [5] |
| InChI Key | HWGYOFVHXMEEJT-UHFFFAOYSA-N | [5] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
Synthesis and Purification Protocol
The most direct and common method for preparing 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is the Williamson ether synthesis. This protocol details the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-(trifluoromethyl)benzoic acid.
Causality and Mechanistic Insights
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The process is initiated by a base (e.g., potassium carbonate), which deprotonates the acidic phenolic hydroxyl group of the starting material, 2-hydroxy-5-(trifluoromethyl)benzoic acid.[7] This deprotonation is crucial as it forms the more potent phenoxide nucleophile. This phenoxide ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired C-O ether bond. The choice of a polar aprotic solvent like acetone facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid.
Step-by-Step Methodology
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent : Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
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Isolation : Concentrate the combined filtrate under reduced pressure to yield the crude product. Dissolve the residue in water and acidify to a pH of ~2 using 1M HCl.
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Extraction : Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification : The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid.[8]
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[9][10]
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¹H NMR :
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Carboxylic Acid (COOH) : A broad singlet typically observed downfield (>10 ppm).
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Benzoic Ring Protons : Three aromatic protons exhibiting complex splitting patterns between 7.0 and 8.5 ppm.
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Benzyloxy Ring Protons : Five aromatic protons typically appearing between 7.2 and 7.5 ppm.
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Benzylic Protons (OCH₂) : A characteristic singlet for the two methylene protons, expected around 5.0-5.5 ppm.
-
-
¹³C NMR :
-
Carbonyl Carbon (C=O) : Expected in the range of 165-175 ppm.
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Aromatic Carbons : Multiple signals between 110-160 ppm.
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Trifluoromethyl Carbon (CF₃) : A quartet (due to C-F coupling) around 120-130 ppm.
-
Benzylic Carbon (OCH₂) : A signal around 70 ppm.
-
-
¹⁹F NMR :
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A single resonance for the trifluoromethyl group is expected.
-
-
Mass Spectrometry (MS) :
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ESI(-) : [M-H]⁻ ion at m/z ≈ 295.06.
-
ESI(+) : [M+H]⁺ ion at m/z ≈ 297.07 or [M+Na]⁺ ion at m/z ≈ 319.06.[5]
-
Applications in Research and Drug Development
2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is not an end-product but a strategic intermediate. Its utility stems from the unique combination of its functional groups.
-
Versatile Synthetic Building Block : The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or acyl chlorides, allowing for its incorporation into a vast array of larger, more complex molecules.[11] This is fundamental in structure-activity relationship (SAR) studies where systematic modification is required to optimize biological activity.
-
Scaffold for Biologically Active Molecules : The trifluoromethylphenyl moiety is a common feature in many active pharmaceutical ingredients (APIs).[2] Its presence can enhance drug potency and improve pharmacokinetic profiles by increasing metabolic stability.[3]
-
Role of the Benzyloxy Group : The benzyloxy group can serve two primary purposes. It can act as a stable protecting group for the phenolic oxygen, which can be removed later in a synthetic sequence via catalytic hydrogenation. Alternatively, the benzyloxy moiety itself is a known pharmacophore that can participate in crucial binding interactions (e.g., π-π stacking) with biological targets.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid and its precursors. Based on the general properties of substituted benzoic acids, the following guidelines are recommended.[12][13]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust or vapors.[12][15]
-
Exposure Response :
-
Skin Contact : May cause skin irritation. In case of contact, wash the affected area thoroughly with soap and water.[13]
-
Eye Contact : Poses a risk of serious eye irritation. If contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
Inhalation : May cause respiratory tract irritation. Move to fresh air if dust is inhaled.[12]
-
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[12]
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[14]
Conclusion
2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is a highly valuable and versatile intermediate for the synthesis of advanced organic compounds. Its well-defined structure, combining a reactive carboxylic acid with strategically important trifluoromethyl and benzyloxy groups, makes it a key resource for researchers in pharmaceutical and materials science. Understanding its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the development of novel and effective chemical entities.
References
Sources
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